rel-(1R,3r)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide
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Overview
Description
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide is a chemical compound with a unique structure that includes a cyclobutane ring, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a sulfonamide precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide
- rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-thioamide
Uniqueness
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. The sulfonamide group can enhance the compound’s solubility, stability, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C6H13NO3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7(2)11(9,10)6-3-5(8)4-6/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
MRLMBFCQYDRGOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CC(C1)O |
Origin of Product |
United States |
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